Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate
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Overview
Description
Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a 2,5-dimethoxyphenyl group and an ethyl ester group.
Preparation Methods
The synthesis of Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate typically involves multiple steps. One common method starts with the reaction of 2,5-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the thiazole ring. The final step involves esterification with ethyl chloroformate to produce the ethyl ester derivative .
Chemical Reactions Analysis
Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a pharmacophore in the design of new therapeutic agents, particularly for its anti-inflammatory and antimicrobial properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways. These interactions are facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules .
Comparison with Similar Compounds
Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
2-Amino-4-(2,5-dimethoxyphenyl)thiazole: Similar in structure but lacks the ester group, affecting its solubility and reactivity.
4-(2,5-Dimethoxyphenyl)thiazole-2-carboxylic acid: Contains a carboxylic acid group instead of an ester, influencing its acidity and potential biological activity.
2,5-Dimethoxyphenylthiazole: Lacks the oxo group, which can alter its electronic properties and reactivity.
These comparisons highlight the unique features of this compound, such as its ester functionality and specific substitution pattern, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S/c1-4-20-13(16)12-11(15-14(17)21-12)9-7-8(18-2)5-6-10(9)19-3/h5-7H,4H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQUBFDKFMRKRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)S1)C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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